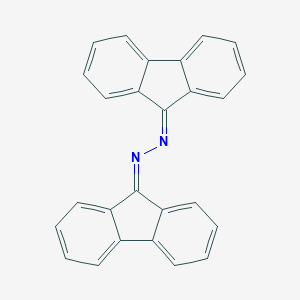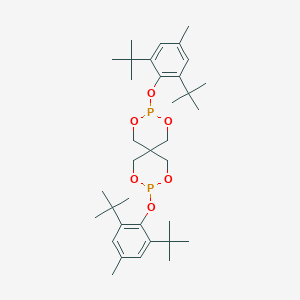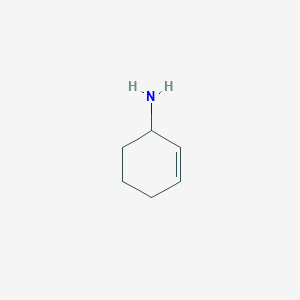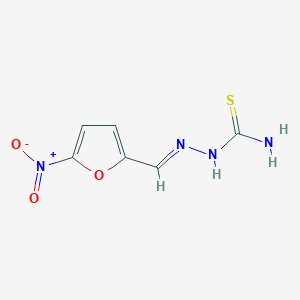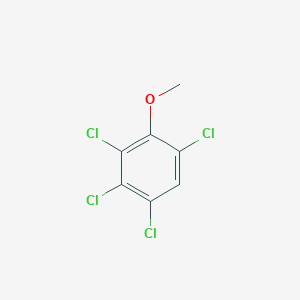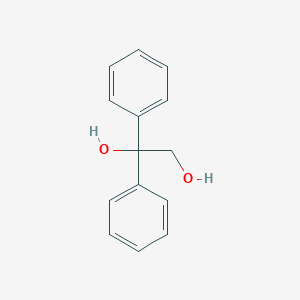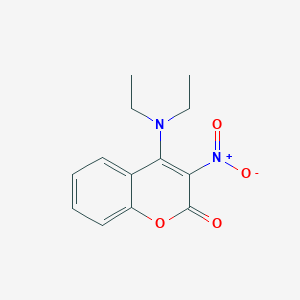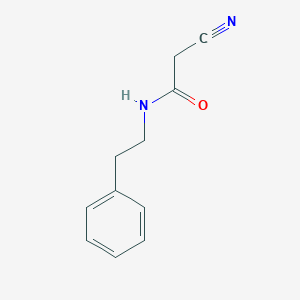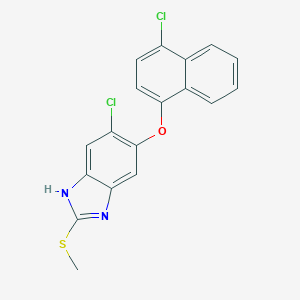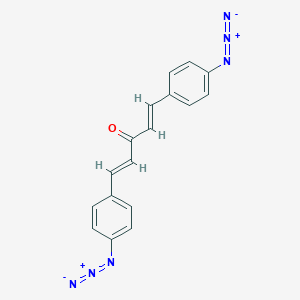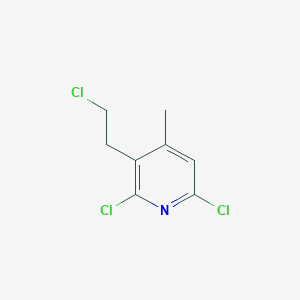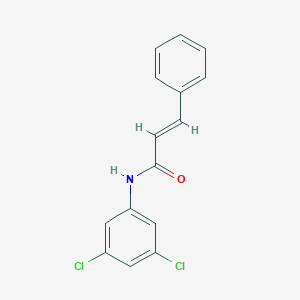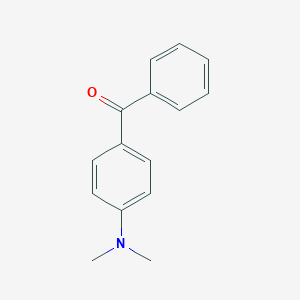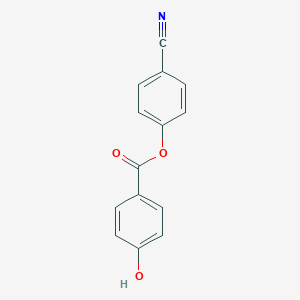![molecular formula C13H16O2S B187035 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene CAS No. 85217-80-7](/img/structure/B187035.png)
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene, also known as MVBS, is an organic compound that belongs to the class of sulfones. It has been used in scientific research for its potential biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood. However, it has been suggested that 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene may exert its biological and pharmacological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological and pharmacological activities. However, there are also some limitations associated with the use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene in lab experiments. For example, it may have limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene. One area of research could focus on the development of new synthetic methods for 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene that are more efficient and scalable. Another area of research could focus on the identification of the molecular targets of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Métodos De Síntesis
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene can be synthesized by the reaction of 1-methyl-4-bromo-benzene with butenyl vinyl sulfone in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, which results in the formation of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been used in scientific research for its potential biological and pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
85217-80-7 |
|---|---|
Nombre del producto |
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene |
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
1-hexa-1,5-dien-3-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-4-6-12(5-2)16(14,15)13-9-7-11(3)8-10-13/h4-5,7-10,12H,1-2,6H2,3H3 |
Clave InChI |
RVILKSXCLSXCRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



